N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 796738-71-1
VCID: VC0135308
InChI: InChI=1S/C16H13N5O2/c1-11-9-13(21(22)23)4-5-14(11)19-16-18-8-6-15(20-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3
Molecular Formula: C16H13N5O2
Molecular Weight: 307.313

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

CAS No.: 796738-71-1

Cat. No.: VC0135308

Molecular Formula: C16H13N5O2

Molecular Weight: 307.313

* For research use only. Not for human or veterinary use.

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine - 796738-71-1

Specification

CAS No. 796738-71-1
Molecular Formula C16H13N5O2
Molecular Weight 307.313
IUPAC Name N-(2-methyl-4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine
Standard InChI InChI=1S/C16H13N5O2/c1-11-9-13(21(22)23)4-5-14(11)19-16-18-8-6-15(20-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)
Standard InChI Key BOYUMEWFHBQARY-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3

Introduction

Chemical Properties and Structure

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine belongs to the class of heterocyclic aromatic amines (HAAs), which are compounds known for their diverse pharmacological properties. The compound features a pyrimidine ring connected to a pyridine ring at position 4 and a 2-methyl-4-nitrophenyl group via an amine linkage at position 2. This structural arrangement creates a unique electronic distribution that contributes to its biological activities.

The compound is characterized by specific identifiers and properties that facilitate its recognition and study in scientific literature. These properties are summarized in Table 1 below:

Table 1. Chemical Properties of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

PropertyValue
CAS Number796738-71-1
Molecular FormulaC16H13N5O2
Molecular Weight307.31 g/mol
IUPAC NameN-(2-methyl-4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine
Physical AppearancePale yellow solid
InChIInChI=1S/C16H13N5O2/c1-11-9-13(21(22)23)4-5-14(11)19-16-18-8-6-15(20-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)
InChIKeyBOYUMEWFHBQARY-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)N+[O-])NC2=NC=CC(=N2)C3=CN=CC=C3

The structure contains several functional groups including a pyrimidine ring, a pyridine ring, an amine linkage, a nitro group, and a methyl substituent, all of which contribute to its chemical reactivity and biological properties . The presence of the electron-withdrawing nitro group and electron-donating methyl group on the phenyl ring creates an interesting electronic distribution that likely enhances its interactions with biological targets.

Synthesis Methodology

The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine involves a palladium-catalyzed coupling reaction that has been well-documented in scientific literature. The reaction employs 4-(pyridin-3-yl)-2-chloropyrimidine and 2-methyl-4-nitroaniline as key reactants, with the process carried out in 1,4-dioxane using cesium carbonate as a base .

The detailed synthesis procedure follows these steps:

  • Preparation of a solution containing 4-(pyridin-3-yl)-2-chloropyrimidine (200 mg, 1.047 mmol) in 1,4-dioxane (10 ml) under nitrogen gas.

  • Addition of 2-methyl-4-nitroaniline (159 mg, 1.047 mmol) and cesium carbonate (682 mg, 2.094 mmol) to the solution.

  • Degassing the mixture with argon gas for 30 minutes to ensure an inert atmosphere.

  • Addition of Xantphos (61 mg, 0.1047 mmol) and tris-(dibenzylideneacetone)dipalladium (96 mg, 0.1047 mmol) as catalyst system.

  • Stirring the reaction mixture at 100°C for 4 hours to facilitate the coupling reaction.

  • After cooling to room temperature, the mixture is filtered and concentrated under reduced pressure.

  • The residue is then partitioned between brine and ethyl acetate, with subsequent extraction of the aqueous layer with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure to obtain a brown oil.

  • Final purification via flash chromatography using silica-gel (100-200 mesh) and ethyl acetate-petroleum ether (70%) yields the target compound as a pale yellow solid .

This synthetic approach consistently produces the desired compound with a yield of approximately 62%, making it an efficient method for laboratory-scale preparation .

Table 2. Synthesis Conditions for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

ParameterCondition
Reactants4-(pyridin-3-yl)-2-chloropyrimidine (200 mg, 1.047 mmol), 2-methyl-4-nitroaniline (159 mg, 1.047 mmol)
Solvent1,4-dioxane (10 ml)
BaseCesium carbonate (682 mg, 2.094 mmol)
CatalystTris-(dibenzylideneacetone)dipalladium (96 mg, 0.1047 mmol)
LigandXantphos (61 mg, 0.1047 mmol)
Temperature100°C
Reaction Time4 hours
AtmosphereInert (nitrogen/argon)
PurificationFlash chromatography (silica-gel: 100-200 mesh, AcOEt-petroleum ether; 70%)
Yield62%
Product ConfirmationMass: (ES+) C16H13N5O2 required 307.11; found 308.1 [M+H]

The successful synthesis can be confirmed through mass spectrometry, with the expected molecular ion peak at m/z 308.1 [M+H]+ corresponding to the molecular formula C16H13N5O2 .

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